molecular formula C5H9ClN2S B2591443 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride CAS No. 17496-22-9

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride

Cat. No.: B2591443
CAS No.: 17496-22-9
M. Wt: 164.65
InChI Key: AAMIRQOBJINRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical and Chemical Properties Analysis

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is a white crystalline powder. Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Materials Science and Magnetic Properties

A study by Yong, Zhang, and She (2013) explored the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical. This research contributes to understanding the relationship between magnetic properties and crystal-stacking structures, providing insights into the low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. One crystal displayed quasi-one-dimensional columnar stacking chain and weak antiferromagnetic behavior, showcasing the potential of imidazole-based compounds in materials science and magnetic property applications (Yong, Zhang, & She, 2013).

Synthetic Chemistry and Antibacterial Study

Patel, U. Patel, Chaudhari, and Sen (2011) investigated the synthesis and antibacterial activity of Schiff's bases derived from 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone. This research highlights the chemical versatility and biological relevance of imidazole derivatives, providing a foundation for developing new antibacterial agents. The study emphasizes the compound's potential in synthesizing substances with significant antibacterial properties against both gram-positive and gram-negative bacteria (Patel, U. Patel, Chaudhari, & Sen, 2011).

Biological Evaluation and Antitubercular Activity

Desai, Patel, and Patel (2016) conducted a synthesis and biological evaluation of (E)-S-1H-benzo[d]imidazol-2-yl 2-benzylidene)hydrazinyl) ethanethioate derivatives. Their work presents an efficient approach for preparing such derivatives and highlights their potential antibacterial, antifungal, and antitubercular activities. This research underscores the importance of imidazole derivatives in developing new therapeutic agents (Desai, Patel, & Patel, 2016).

Bio-Imaging Applications

Zeng et al. (2016) reported on the assembly of a highly stable luminescent Zn5 cluster with applications in bio-imaging. This research demonstrates the use of imidazole-based ligands in creating sensitive and biocompatible fluorescent probes for detecting small tumors, showcasing the compound's potential in bio-imaging and cancer diagnosis (Zeng et al., 2016).

Corrosion Inhibition Properties

Zhang, Xu, Yang, Yin, Liu, and Chen (2015) explored the use of imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This study provides insights into the mechanisms of corrosion inhibition and the performance of chloride-substituted compounds, highlighting the chemical's potential in industrial applications to protect against corrosion (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).

Mechanism of Action

Target of Action

The primary targets of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole, a core component of the compound, is known to interact with various proteins and enzymes, such as monomeric sarcosine oxidase, myoglobin, nitric oxide synthase, adenylate kinase 2, mitochondrial, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes.

Mode of Action

The exact mode of action of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that they may interact with their targets in diverse ways .

Biochemical Pathways

The specific biochemical pathways affected by 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole and its derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that the compound may influence various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole, a core component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMIRQOBJINRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCS.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.